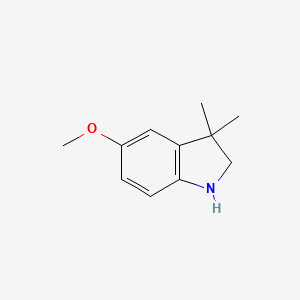

5-Methoxy-3,3-dimethylindoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87234-77-3 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5-methoxy-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-5-4-8(13-3)6-9(10)11/h4-6,12H,7H2,1-3H3 |

InChI Key |

JYWXNYIUDFMBCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 5 Methoxy 3,3 Dimethylindoline Scaffolds

Classical and Contemporary Approaches to Indoline (B122111) Synthesis Relevant to 5-Methoxy-3,3-dimethylindoline Precursors

The construction of the indoline core, particularly for precursors of this compound, has traditionally relied on well-established named reactions, which have been adapted and refined over time.

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of indole derivatives. nih.gov For the synthesis of this compound, this method involves the reaction of a phenylhydrazine (B124118) derivative with a ketone under acidic conditions. vulcanchem.com Specifically, 4-methoxyphenylhydrazine is condensed with 3-methyl-2-butanone (B44728) to form an intermediate hydrazone, which then undergoes an acid-catalyzed cyclization to generate the indoline ring with the characteristic gem-dimethyl groups at the C3 position. vulcanchem.com

However, the presence of a methoxy (B1213986) group on the phenylhydrazine can influence the regioselectivity of the cyclization. Studies have shown that the cyclization of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products, where cyclization occurs on the side of the benzene (B151609) ring bearing the methoxy group. nih.gov For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product. nih.gov This highlights the importance of carefully selecting the acid catalyst and reaction conditions to control the outcome of the synthesis.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| 4-Methoxyphenylhydrazine, 3-Methyl-2-butanone | Acid | This compound | 33% | vulcanchem.com |

| 4-Methoxyphenylhydrazine, Methyl vinyl ketone | HCl/Ethanol | 5-Methoxy-1,2-dimethylindole | 45-55% |

Reductive cyclization of nitroaromatics offers an alternative and powerful route to the indoline skeleton. rsc.org This pathway is particularly useful for the synthesis of substituted indolines where the corresponding nitro precursors are readily available. The general strategy involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

For the synthesis of this compound precursors, a suitable o-nitro-substituted aromatic compound would be required. The reduction of the nitro group can be achieved using various reducing agents, with iron in the presence of an acid like HCl being a common and effective choice. mdpi.com This method has been successfully employed for the synthesis of various indolylquinoline derivatives from indolylnitrochalcones. mdpi.com The initial reduction of the nitro group to an amino group is followed by an acid-catalyzed intramolecular attack on a carbonyl group, leading to the formation of a dihydroquinoline intermediate that subsequently aromatizes. mdpi.com

While direct examples for this compound are not extensively detailed in the provided search results, the general applicability of reductive cyclization of nitro compounds is well-established for forming the indole and indoline core. rsc.orgnih.gov The success of this method can be influenced by steric hindrance around the nitro group, which may impede the cyclization process. nih.gov

Transition Metal-Catalyzed Processes for Indoline Ring Construction

Transition metal catalysis has emerged as a versatile and efficient tool for the construction of heterocyclic rings, including the indoline scaffold. scholaris.ca Palladium-catalyzed reactions, in particular, have been widely explored for C-N bond formation and intramolecular C-H amination to form indolines. scholaris.ca

One notable approach involves the palladium-catalyzed intramolecular amination of C-H bonds. This can be applied to the synthesis of indoles and related heterocycles from precursors like nitroalkenes. scholaris.ca The process typically involves a palladium catalyst that facilitates the cyclization of the nitroalkene to form the indoline ring.

Another powerful strategy is the palladium-catalyzed reductive cyclization. This has been utilized in the synthesis of complex indole alkaloids. rsc.org For example, the synthesis of ibogaine (B1199331) and epiibogaine involved a reductive Heck coupling reaction as a key step. rsc.org

While specific applications of these methods for the direct synthesis of this compound are not explicitly detailed in the search results, the principles of transition metal-catalyzed C-N bond formation and cyclization are highly relevant and adaptable for its synthesis. These methods often offer advantages in terms of milder reaction conditions and functional group tolerance compared to classical methods.

| Catalytic System | Reaction Type | Application | Reference |

| Palladium | Reductive Heck Coupling | Synthesis of Ibogaine and Epiibogaine | rsc.org |

| Palladium | Intramolecular C-H Amination | Synthesis of Indoles from Nitroalkenes | scholaris.ca |

Multi-Component Reactions and Cascade Methodologies in Indoline Synthesis

Multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. frontiersin.orgarkat-usa.org These reactions are particularly valuable for creating libraries of structurally diverse compounds. arkat-usa.org

For the synthesis of indole and indoline derivatives, several MCRs have been developed. A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been reported for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method is operationally simple, generally high-yielding, and utilizes readily available starting materials. rsc.org

Another example is the three-component reaction of an aldehyde, an amine, and an isocyanide, known as the Ugi reaction, which has been used to create indole-based heterocyclic systems. arkat-usa.orgresearchgate.net While a direct application for the synthesis of this compound is not explicitly mentioned, the principles of MCRs can be adapted. For instance, a three-component reaction involving a methoxy-substituted phenylhydrazine, a ketone, and a third component could potentially lead to the desired indoline scaffold in a single, efficient step.

Cascade methodologies, where a series of intramolecular reactions occur sequentially in a one-pot process, also play a crucial role in constructing complex indoline structures. These reactions often proceed with high stereoselectivity and atom economy.

Stereoselective and Regioselective Considerations in this compound Synthesis

The synthesis of this compound does not involve the creation of a chiral center at the 3-position due to the presence of two methyl groups. However, stereoselectivity becomes a critical consideration when synthesizing derivatives with different substituents at this position. For instance, the synthesis of 3-hydroxy-3-cyanomethyl oxindoles has been achieved with high diastereoselectivity through an organocatalytic addition of aryl acetonitriles to isatins. tudelft.nl

Regioselectivity is a key factor in the synthesis of this compound, particularly in the Fischer indole synthesis. The presence of the methoxy group at the 4-position of the phenylhydrazine directs the cyclization to form the 5-methoxyindole (B15748) derivative. However, as noted earlier, side reactions can occur, leading to the formation of other regioisomers, especially with certain acid catalysts. nih.gov Careful control of reaction conditions is therefore essential to ensure the desired regiochemical outcome.

In transition metal-catalyzed reactions, regioselectivity is often controlled by the nature of the catalyst and ligands. For example, in the electrooxidative [3+2] annulation between indoles and anilines, the regioselective synthesis of functionalized indolo[2,3-b]indoles was achieved. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize environmental impact. beilstein-journals.orgopenmedicinalchemistryjournal.comnih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Several green methodologies have been reported for indole synthesis, including:

Use of Water as a Solvent: Water is an attractive solvent due to its low cost, non-toxicity, and safety. tudelft.nlopenmedicinalchemistryjournal.com Several indole syntheses have been successfully carried out in water. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. tandfonline.comresearchgate.net This technique has been applied to the Fischer indole synthesis. rsc.org

Catalyst-Free and Solvent-Free Conditions: Reactions conducted without a catalyst or solvent minimize waste and simplify purification. openmedicinalchemistryjournal.com Visible light irradiation has been used for the synthesis of indole derivatives under solvent- and catalyst-free conditions. openmedicinalchemistryjournal.com

Use of Greener Catalysts: The development of recyclable and less toxic catalysts, such as organocatalysts and nanocatalysts, is a key area of green chemistry. beilstein-journals.org

While specific green synthesis protocols for this compound are not detailed in the provided search results, the general green approaches developed for indole synthesis are highly applicable.

| Green Approach | Description | Reference |

| Water as Solvent | Use of water as a reaction medium to reduce the use of harmful organic solvents. | tudelft.nlopenmedicinalchemistryjournal.com |

| Microwave Irradiation | Application of microwave heating to accelerate reactions and improve efficiency. | rsc.orgtandfonline.com |

| Solvent- and Catalyst-Free | Reactions conducted without the use of solvents or catalysts to minimize waste. | openmedicinalchemistryjournal.com |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 3,3 Dimethylindoline

Aromatic Ring Reactivity and Substituent Effects in Methoxy-Indolines

The reactivity of the benzene (B151609) portion of the indoline (B122111) core is significantly influenced by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH₃) at the C-5 position and the secondary amine of the pyrrolidine (B122466) ring are both electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution (EAS). orgosolver.comlibretexts.org This increased nucleophilicity is a hallmark of methoxy-activated indoles. chim.it

The electron-donating nature of the methoxy group enhances the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. orgosolver.comlibretexts.org This activation is particularly pronounced at the positions ortho and para to the methoxy group. In the case of 5-Methoxy-3,3-dimethylindoline, the C-4 and C-6 positions are activated. The nitrogen atom of the indoline ring also contributes to the activation of the aromatic system. However, the steric bulk of the gem-dimethyl groups at the C-3 position can influence the regioselectivity of these reactions by hindering access to certain positions.

Studies on related methoxyindole systems demonstrate that electrophilic substitution reactions, such as halogenation and formylation, are directed by the activating methoxy groups. chim.it For instance, Vilsmeier-Haack formylation of methoxy-indoles typically occurs at the most electron-rich and sterically accessible position on the benzene ring.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| 5-Methoxy (-OCH₃) | C-5 | Electron-donating | Activates the aromatic ring, directing electrophilic substitution to C-4 and C-6. orgosolver.comlibretexts.org |

| Indoline Nitrogen | N-1 | Electron-donating | Activates the aromatic ring. |

Transformations Involving the Nitrogen Heterocycle

N-Functionalization Reactions

The secondary amine nitrogen of the indoline ring is a key site for functionalization. It can readily undergo reactions such as alkylation, acylation, and arylation. These transformations are crucial for synthesizing a wide array of derivatives and for protecting the nitrogen during other reactions.

N-protection is a common strategy in indole (B1671886) synthesis, often involving the introduction of an acetyl or a carbamoyl (B1232498) group. chim.it For instance, N-protection of phenacyl anilines with acetic anhydride (B1165640) is a step in the modified Bischler indole synthesis to generate N-acetyl indoles. chim.it Similarly, the nitrogen can be functionalized with a dimethylcarbamoyl group. rsc.org N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). The synthesis of more complex derivatives, such as certain inhibitors, has involved the attachment of various groups to the indole nitrogen. nih.gov

Ring-Opening and Rearrangement Processes of Indoline Derivatives

The indoline ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often catalyzed by acids. researchgate.net These processes can lead to the formation of different heterocyclic structures or rearranged isomers.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. bdu.ac.in In the context of indole chemistry, acid-catalyzed rearrangements are well-documented. researchgate.net For example, the Fischer indole synthesis itself involves a sigmatropic rearrangement. rsc.org Other notable rearrangements involving indole-related structures include the Beckmann rearrangement of oximes to form amides and the Bischler indole synthesis, which can sometimes be complicated by rearrangements. chim.itrsc.org While specific studies on the ring-opening of this compound are not extensively detailed, the general reactivity patterns of indoles suggest that strong acids or certain transition metals could induce such transformations. For instance, some rearrangements can be initiated by the protonation of a substituent, leading to a cascade of bond migrations. msu.edu

Oxidative Chemistry of Indoline and Methoxy-Indoline Systems

Indoline and its derivatives are susceptible to oxidation, which can occur at the nitrogen atom, the heterocyclic ring, or the aromatic ring. The presence of the electron-donating methoxy group can influence the outcome of these oxidation reactions. chim.itnih.gov

Indole derivatives can act as antioxidants by scavenging free radicals, a process that involves their oxidation. nih.gov The methoxy group enhances this antioxidant activity. nih.gov In synthetic chemistry, oxidation of the indoline nucleus can lead to various products. For example, oxidation of indole derivatives with agents like Fremy's salt can produce indolequinones. acs.org The oxidation of certain indole compounds can also lead to the formation of β-hydroxyindolenines or indoxyl derivatives. researchgate.net Furthermore, indole derivatives have been shown to inhibit the chlorinating activity of myeloperoxidase (MPO) by undergoing oxidation themselves, which involves the formation of redox intermediates of the enzyme. scielo.br

Studies of Intermolecular Reactions and Complex Derivative Formation

This compound serves as a valuable building block in the synthesis of more complex molecules and functional materials through various intermolecular reactions.

A prominent example is its use in the synthesis of squaraine dyes. vulcanchem.comnd.edu This reaction involves the condensation of two molecules of the indoline derivative with one molecule of squaric acid. nd.edu The nucleophilic nitrogen of the indoline attacks the electrophilic carbonyl carbons of the squaric acid, followed by dehydration, to form the highly conjugated squaraine dye system. vulcanchem.com These dyes are of interest due to their sharp and intense absorption bands in the visible and near-infrared regions. nd.edu

Furthermore, this indoline derivative has been incorporated into mechanically interlocked molecules like rotaxanes. nd.edu In these structures, a squaraine dye derived from this compound is encapsulated within a macrocycle. nd.edu The gem-dimethyl groups on the indoline are sufficiently bulky to act as "stoppers," preventing the dethreading of the macrocycle. nd.edu

Other intermolecular reactions include coupling reactions. For instance, 5-methoxyindole (B15748) has been used in nickel-catalyzed C-N cross-coupling reactions to form more complex aromatic systems. thieme-connect.com The electron-rich nature of the methoxy-indole system also makes it a suitable partner in Friedel-Crafts-type alkylations and cycloaddition reactions. unimi.itacs.org

Table 2: Examples of Intermolecular Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Squaraine Dye Synthesis | 5-Methoxy-2,3,3-trimethyl-3H-indole, Squaric Acid | Symmetrical Squaraine Dye | nd.edu |

| Rotaxane Formation | Squaraine dye, 5-tert-Butylisophthaloyl dichloride, 9,10-bis(aminomethyl)anthracene | Squaraine Rotaxane | nd.edu |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 5 Methoxy 3,3 Dimethylindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-Methoxy-3,3-dimethylindoline. While specific conformational and mechanistic studies on this exact molecule are not extensively detailed in the literature, the expected NMR signatures can be predicted based on the well-established chemical shifts of its constituent functional groups and related indoline (B122111) structures. acdlabs.comoregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methoxy (B1213986) (–OCH₃) protons typically appear as a sharp singlet in the upfield region, generally between δ 3.5 and 4.0 ppm. researchgate.net The gem-dimethyl groups (–C(CH₃)₂) at the C3 position would yield a characteristic singlet integrating to six protons. The protons on the indoline ring (C2-H₂) would likely appear as a singlet, while the aromatic protons on the benzene (B151609) ring would present as a complex set of multiplets in the aromatic region (δ 6.5–7.5 ppm), influenced by their coupling with each other and the electron-donating effect of the methoxy group. acdlabs.comlibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct resonance. The carbon of the methoxy group is expected around δ 55-60 ppm. udel.edursc.org The quaternary carbon at C3 and the two equivalent methyl carbons would have characteristic shifts, with the methyl carbons appearing further upfield. rsc.org The C2 carbon of the indoline ring would be found in the aliphatic region. The aromatic carbons would resonate in the typical downfield region of δ 110–160 ppm, with their exact shifts influenced by the methoxy substituent. rsc.orgrsc.org The carbon attached to the methoxy group (C5) and the carbons ortho and para to it will be significantly shielded compared to the unsubstituted benzene ring. udel.edu

Detailed two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, providing definitive structural proof and insights into its conformational dynamics.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2-H₂ | ~3.0 - 3.5 | ~50 - 60 | Aliphatic methylene (B1212753) protons and carbon in the indoline ring. |

| C3 | - | ~40 - 50 | Quaternary carbon with gem-dimethyl groups. |

| C3-(CH₃)₂ | ~1.2 - 1.5 | ~25 - 30 | Singlet for six equivalent protons. |

| C4-H | ~6.6 - 6.8 | ~110 - 115 | Aromatic proton ortho to the methoxy group. |

| C5-OCH₃ | ~3.8 | ~55 - 60 | Sharp singlet for methoxy protons. researchgate.net |

| C6-H | ~6.7 - 6.9 | ~115 - 120 | Aromatic proton meta to the methoxy group. |

| C7-H | ~6.9 - 7.2 | ~120 - 125 | Aromatic proton ortho to the nitrogen and meta to the methoxy group. |

| Aromatic C | - | ~110 - 160 | Range for all aromatic carbons. |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry in the Characterization of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. Electron Impact (EI) and Electrospray Ionization (ESI) are common methods used for the analysis of indoline derivatives. acs.orgresearchgate.netchemicalbook.com

The fragmentation pattern of this compound under mass spectrometric analysis is expected to show characteristic losses. The molecular ion peak [M]⁺ would be prominent. A key fragmentation pathway for 3,3-dimethylindoline (B1314585) structures involves the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net Subsequent fragmentation could involve the cleavage of the indoline ring. The presence of the methoxy group can lead to the loss of a formaldehyde (B43269) (CH₂O) or a methoxy radical (•OCH₃). researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent molecule and its fragments, confirming the identity of reaction intermediates and products with high confidence. nd.edusemanticscholar.orgCurrent time information in Bangalore, IN.

Interactive Table: Predicted Key Mass Fragments for this compound

| Fragment | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion (C₁₂H₁₇NO) | 191.13 |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | 176.11 |

| [M-31]⁺ | Loss of a methoxy radical (•OCH₃) | 160.12 |

| [C₉H₈N]⁺ | Indole (B1671886) moiety fragment | 130.07 |

Note: The predicted m/z values are based on the expected fragmentation of the parent molecule.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Interactive Table: Representative Crystallographic Data for an Analogous Compound (5-methoxy-1H-indole-2-carboxylic acid polymorph 2)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | semanticscholar.org |

| Space Group | P2₁/c | semanticscholar.org |

| a (Å) | 4.0305(2) | semanticscholar.org |

| b (Å) | 13.0346(6) | semanticscholar.org |

| c (Å) | 17.2042(9) | semanticscholar.org |

| β (°) | 91.871(5) | semanticscholar.org |

| Z (molecules/unit cell) | 4 | semanticscholar.org |

| Key Interactions | O–H⋯O and N–H⋯O hydrogen bonds, C–H⋯O contacts | semanticscholar.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules, which are dictated by their electronic structure. The photophysics of this compound can be inferred from studies on its core chromophore, 5-methoxyindole (B15748).

Interactive Table: Photophysical Properties of 5-Methoxyindole in Different Solvents

| Property | Water | Cyclohexane | Reference |

| Fluorescence Quantum Yield (Φf) | 0.29 | 0.63 | |

| Fluorescence Lifetime (τf) | 4.0 ns | 6.7 ns | |

| Quenching Activation Energy (kJ/mol) | 15.9 | - |

Chemiluminescence Investigations of Indole and Indoline Analogs

Chemiluminescence is the emission of light from a chemical reaction. Indole derivatives are a well-known class of chemiluminescent compounds. researchgate.netudel.edu The chemiluminescent behavior of many indole derivatives has been studied in alkaline solutions, often in the presence of an oxidant and a catalyst like Fe³⁺. udel.edu

The proposed mechanism for the chemiluminescence of many indoles, such as 2,3-dimethylindole, involves autoxidation in the presence of a strong base (like KOH or potassium t-butoxide) and oxygen to form a hydroperoxide intermediate. researchgate.net This intermediate then decomposes, often via a dioxetane-like structure, to yield an electronically excited product, typically an o-acylamido-acetophenone anion. researchgate.netudel.edu The emission of light occurs when this excited species relaxes to its ground state. The wavelength of the emitted light often corresponds to the fluorescence of the final product.

While specific chemiluminescence studies on this compound are not reported, its structural similarity to other chemiluminescent indoline and indole analogs suggests it could exhibit similar properties. libretexts.org The presence of the electron-donating methoxy group could influence the efficiency and wavelength of the chemiluminescence. udel.edu Investigations into the chemiluminescence of indoline derivatives have been applied in various analytical methods, for instance, in flow injection systems for the determination of biologically important molecules like tryptophan. udel.edu

Strategic Derivatization and Functionalization of 5 Methoxy 3,3 Dimethylindoline

Modification of the Indoline (B122111) Nitrogen Atom through Alkylation and Acylation

The nitrogen atom of the indoline ring is a common site for modification, allowing for the introduction of various functional groups through alkylation and acylation reactions. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can influence its reactivity and biological activity.

Alkylation of the indoline nitrogen introduces an alkyl group, which can range from simple methyl groups to more complex substituents. For instance, N-alkylation of indoline derivatives can be achieved using various alkylating agents. A common method involves the use of alkyl halides in the presence of a base. Research has shown that N-alkylation of 5-nitroindoline (B147364) can be accomplished using commercially available aldehydes. nih.gov Similarly, 5-methylindoline-2,3-dione has been successfully N-alkylated with methyl iodide. nih.gov

Acylation involves the introduction of an acyl group to the indoline nitrogen, typically by reacting the indoline with an acyl chloride or anhydride (B1165640). This modification is often used to introduce protecting groups or to synthesize amide derivatives. For example, 5-nitroindoline has been acylated at the N-1 position with reagents like 4-fluorobenzoyl chloride and di-tert-butyl dicarbonate. nih.govacs.org These reactions are often carried out in the presence of a base to neutralize the acid byproduct. Weaker bases such as sodium hydroxide, potassium hydroxide, and triethylamine (B128534) have been effectively used for the N-acylation of indole (B1671886) derivatives, offering a simpler and more general method compared to traditional strong bases like butyllithium. colab.ws

Functionalization of the Aromatic and Pyrroline (B1223166) Ring Systems via Substitution Reactions

Beyond the nitrogen atom, the aromatic and pyrroline rings of 5-methoxy-3,3-dimethylindoline offer opportunities for functionalization through various substitution reactions. These modifications can introduce a wide range of substituents, further diversifying the chemical space accessible from this core structure.

The electron-rich nature of the indole nucleus, enhanced by the methoxy (B1213986) group at the 5-position, makes it susceptible to electrophilic substitution reactions. chim.it For example, palladium-catalyzed C-H olefination has been used to selectively functionalize the C5 position of indolines. acs.org This method allows for the introduction of various acrylate, vinyl ketone, and vinylphosphonate (B8674324) groups. acs.org Similarly, indium-catalyzed C6-alkylation of 2,3-disubstituted indoles with p-quinone methides has been demonstrated, showcasing the possibility of functionalizing the benzenoid ring. acs.org

The pyrroline ring can also be functionalized. For instance, the dearomatization of indoles with an electrophilic alkylating agent is a known method to produce 3,3-dialkyl indolenines. mdpi.com This approach highlights the reactivity of the C3 position of the indole core.

Synthesis of Fused-Ring Systems Incorporating the this compound Moiety

The this compound scaffold can be incorporated into more complex, fused-ring systems, leading to novel polycyclic architectures. These strategies often involve intramolecular reactions that form new rings fused to the original indoline structure.

One notable example is the synthesis of spiropyrans. By condensing a derivative of this compound, specifically 1,7-propane-2-methylene-3,3-dimethylindoline, with various aldehydes, spiropyrans with a fixed pyrrole (B145914) nitrogen atom within a cyclic fragment can be obtained. science.org.ge This structural modification has been shown to influence the photochromic properties of the resulting spiropyrans. science.org.ge

Another approach involves the construction of pyrroloindoline natural product frameworks. caltech.edu These complex structures often feature an indoline fused at its C2 and C3 positions to a pyrrolidine (B122466) ring. While not directly starting from this compound, the principles of intramolecular cyclization to form such fused systems are highly relevant. For example, the intramolecular reductive-Heck type cyclization has been employed to form a seven-membered indoloazepine ring, a key step in the synthesis of ibogaine (B1199331). rsc.org

Preparation of Conjugates and Hybrid Molecular Architectures with this compound

The this compound unit can be linked to other molecular entities to create conjugates and hybrid molecules. This strategy aims to combine the properties of the indoline core with those of other functional molecules, potentially leading to materials or compounds with enhanced or novel characteristics.

An example of this approach is the creation of a hybrid molecule by coupling a spiropyran derived from 1,7-propane-2-methylene-3,3-dimethylindoline with azobenzene (B91143). science.org.ge The resulting hybrid molecule was found to retain the properties of both the spiropyran and the azobenzene components. science.org.ge This suggests that the individual functionalities can operate within the larger molecular architecture.

Furthermore, the synthesis of unsymmetrical trimethine cyanine (B1664457) dyes demonstrates the incorporation of the this compound moiety into larger conjugated systems. In these dyes, a heterocycle derived from 5-methoxy-2,3,3-trimethyl-3H-indolium is connected via a methine bridge to another heterocyclic system. researchgate.net The resulting compounds exhibit specific spectroscopic properties influenced by the indoline portion of the molecule. researchgate.net

Advanced Research Applications of 5 Methoxy 3,3 Dimethylindoline in Chemical Sciences

Supramolecular Assemblies and Mechanically Interlocked Molecules (MIMs)

The rigid and bulky nature of the 3,3-dimethylindoline (B1314585) moiety makes it an excellent component for constructing complex supramolecular structures and mechanically interlocked molecules (MIMs), such as rotaxanes. acs.orgnih.gov These architectures consist of molecules held together by mechanical bonds rather than covalent bonds, offering unique dynamic and responsive properties. nih.gov

Researchers have successfully designed and synthesized squaraine rotaxanes that incorporate a 3,3-dimethylindoline squaraine dye encapsulated within a tetralactam macrocycle. acs.orgacs.org Squaraine dyes are known for their strong absorption and emission in the visible and near-infrared regions, but often suffer from poor chemical stability. nih.gov Encapsulation within a macrocycle to form a rotaxane can significantly enhance their stability and modulate their photophysical properties. acs.orgnd.edu

The synthesis of these mechanically interlocked molecules is often achieved through a templated "clipping" reaction. nd.edu In a typical procedure, a 3,3-dimethylindoline derivative, such as 5-methoxy-2,3,3-trimethylindoline, is first condensed with squaric acid to form the dumbbell-shaped squaraine dye. nd.edu This dye then acts as a template, around which the components of the macrocycle are reacted to "clip" together, trapping the dye inside and forming the final rotaxane structure. nd.edu For instance, a tetralactam macrocycle with anthracene (B1667546) sidewalls has been used to encapsulate a 3,3-dimethylindoline squaraine. acs.orgnih.gov The bulky gem-dimethyl groups on the indoline (B122111) unit play a critical role, being large enough to prevent the macrocycle from threading or unthreading, thus ensuring the permanent mechanical interlocking of the components. nih.govacs.orgresearchgate.net

The formation of squaraine rotaxanes is a prime example of host-guest chemistry, where the macrocycle (host) recognizes and binds to the squaraine dye (guest). nih.govorientjchem.org The stability and geometry of the resulting complex are governed by specific noncovalent interactions between the host and guest. rsc.org In the case of 3,3-dimethylindoline squaraine rotaxanes, X-ray crystal structures have revealed that the bulky gem-dimethyl groups of the squaraine force a wide separation between the anthracene sidewalls of the surrounding macrocycle. acs.orgnih.govacs.org

A significant outcome of encapsulating 3,3-dimethylindoline squaraine dyes is the dramatic alteration of their photophysical properties. acs.org The mechanical bond and the microenvironment provided by the host macrocycle can significantly enhance the performance of the dye. nd.edu

One of the most notable effects is a substantial increase in fluorescence quantum yield. For one reported 3,3-dimethylindoline squaraine rotaxane, encapsulation leads to a 10-fold enhancement in its fluorescence quantum yield. nih.govnd.edu This rotaxane emits a bright orange light (560–650 nm), filling a previous gap in the color palette of known squaraine rotaxane fluorophores. nih.govnd.edu The encapsulation process reduces non-radiative decay pathways for the excited state of the dye, leading to more efficient light emission. researchgate.net

Furthermore, the interaction between the encapsulated squaraine and the macrocycle's sidewalls affects the absorption and emission wavelengths. The forced separation between the squaraine and the macrocycle's anthracene sidewalls, due to the bulky dimethyl groups, leads to a smaller red shift in the absorption and emission bands compared to rotaxanes with more planar dyes. acs.orgnih.gov This demonstrates that the photophysical properties can be finely tuned by modifying the structure of the indoline component. nd.edu

| Compound | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|

Development of Advanced Materials and Functional Molecules

The inherent chemical scaffold of 5-Methoxy-3,3-dimethylindoline is a valuable platform for creating advanced functional materials, including photoresponsive systems and chemical sensors.

Photochromic compounds can reversibly change their color and absorption properties upon exposure to light, making them suitable for applications like optical data storage and molecular switches. google.com Derivatives of 5-methoxy-dimethylindole have been incorporated into various photochromic systems.

Indolylfulgides: Research on indolylfulgides has shown that the position of the methoxy (B1213986) group on the indole (B1671886) ring significantly influences the photochromic properties. oup.com While a methoxy group at the C-5 position induces a large bathochromic (red) shift in the absorption maximum of the colored form, a methoxy group at C-6 leads to an increased molar absorption coefficient. oup.com This demonstrates a method for tuning the optical properties of these molecular switches.

Dihetarylethenes: New asymmetric dihetarylethenes have been synthesized using 5-methoxy-1,2-dimethylindole as a key component. researchgate.netosi.lv These molecules, which also incorporate fragments like furan-2,5-dione and thiophene, exhibit both photochromic and fluorescent properties in solution, leading to the formation of thermally stable photoinduced isomers. researchgate.netosi.lv

Spiropyrans: The indoline core is fundamental to many spiropyran compounds. google.commdpi.com Condensation of a 1,3,3-trimethyl-2-methylindoline derivative with a substituted salicylaldehyde (B1680747) is a common route to these compounds. mdpi.com The resulting spiropyran can isomerize to a colored merocyanine (B1260669) form upon UV irradiation. The 5-methoxy substitution on the indoline ring is a known modification used to tune the electronic and, consequently, the photochromic behavior of the molecule.

The indole scaffold is widely utilized in the design of small-molecule fluorescent probes and chemosensors for molecular recognition and imaging. rsc.orgrsc.org These sensors function by interacting with specific analytes (such as ions or neutral molecules) through heteroatoms like nitrogen and oxygen, resulting in a measurable change in their color or fluorescence. rsc.orgresearchgate.net

Derivatives of 5-methoxy-dimethylindoline are well-suited for these applications. The methoxy group can influence the electron density of the aromatic system, thereby affecting the photophysical properties of the molecule, such as its fluorescence. ontosight.airesearchgate.net For example, indolium salts containing a 5-methoxy-1,3,3-trimethyl structure exhibit fluorescence, making them candidates for use in biomedical imaging and as dyes. ontosight.ai

The development of "light-up" probes is a particularly interesting application. In one study, DNA aptamers were specifically selected to bind to dimethylindole red (DIR), a dye with a structure related to the indoline core. nih.gov This binding resulted in a 140-fold enhancement in the dye's fluorescence, creating a highly sensitive probe that only fluoresces upon binding to its target. nih.gov This principle can be extended to create a wide array of sensors for various biological and environmental analytes. rsc.orgacs.org

| Indole Scaffold Type | Target Analyte Class | Sensing Mechanism | Reported Signal Change |

|---|

Mechanistic Probes in Enzymatic Systems (excluding pharmacological outcomes)

The indoline scaffold, particularly functionalized variants like this compound, serves as a valuable tool for investigating the intricacies of enzyme mechanisms. By designing and synthesizing specific derivatives, researchers can probe active sites, elucidate reaction pathways, and understand the molecular basis of enzyme inhibition without focusing on therapeutic effects.

Derivatives of methoxy-activated indoles have been instrumental in understanding the inhibition mechanisms of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often upregulated in various cancer cells. aacrjournals.org Researchers have synthesized a range of indolequinones, which are structurally related to this compound, to act as mechanism-based inhibitors of NQO1. aacrjournals.orgnih.gov These inhibitors are designed to undergo enzymatic reduction, which then triggers a chemical transformation leading to irreversible inactivation of the enzyme.

A prominent example is the indolequinone ES936, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione. nih.govresearchgate.net The inhibitory process begins when NQO1 reduces the quinone moiety of the inhibitor. nih.gov This reduction increases the electron density on the indole nitrogen, altering its reactivity. nih.gov Consequently, the aryloxy group at the 3-position is eliminated, generating a highly electrophilic and reactive iminium ion intermediate within the enzyme's active site. nih.gov This intermediate then forms a covalent bond with a nucleophilic amino acid residue, leading to the irreversible inhibition of the enzyme. nih.gov

Studies have demonstrated a clear relationship between the efficiency of the inhibitor and the acidity (pKa) of the phenolic leaving group. aacrjournals.orgnih.gov More acidic phenols are better leaving groups, which facilitates the formation of the reactive iminium ion and results in more potent inhibition of NQO1. aacrjournals.orgnih.gov

Table 1: Relationship Between Leaving Group Acidity and NQO1 Inhibition

| Leaving Group | pKa of Corresponding Phenol | NQO1 Inhibition Efficiency |

|---|---|---|

| 4-Nitrophenoxy | 7.2 | High |

| Phenoxy (unsubstituted) | ~10 | Lower |

This table illustrates that indolequinones with more acidic phenolic leaving groups (lower pKa) are generally more effective as mechanism-based inhibitors of NQO1. aacrjournals.orgnih.gov

The generation of a reactive intermediate by indoline-based inhibitors allows for detailed studies of protein alkylation and the specific interactions within an enzyme's active site. nih.gov The covalent modification of the enzyme by the inhibitor serves as a powerful method to identify key amino acid residues.

In the case of NQO1 inhibition by the indolequinone ES936, mass spectrometry has been employed to pinpoint the site of alkylation. nih.gov These studies revealed that the electrophilic iminium ion generated from the inhibitor covalently modifies specific tyrosine residues, namely Tyr-127 or Tyr-129, within the active site of NQO1. nih.gov This irreversible alkylation effectively blocks the enzyme's catalytic activity. nih.gov The hydroxymethyl group present on some indole-dione derivatives influences their solubility and interaction with enzymatic active sites.

This specific labeling of active site residues provides direct evidence of the inhibitor's binding orientation and its interaction with the protein. Such precise information is invaluable for understanding the enzyme's structure-function relationship and for the rational design of other molecular probes.

Role as Key Building Blocks in Complex Organic Synthesis

The this compound core is a valuable heterocyclic building block in organic synthesis. smolecule.combldpharm.com Methoxy-activated indoles are particularly useful because the electron-donating methoxy group enhances the reactivity of the indole nucleus, facilitating a variety of chemical transformations. chim.it

Indoline derivatives are crucial intermediates in the synthesis of more complex molecules, including various bioactive compounds and functional materials. smolecule.com For instance, the synthesis of the NQO1 inhibitors discussed previously, such as the 5- and 6-methoxy-1,2-dimethylindole-4,7-diones, relies on the functionalization of a core indole structure. nih.gov The synthesis often starts with a suitable methoxy-indole precursor, which is then elaborated. For example, 3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione can be converted to a 3-chloromethyl derivative, which then reacts with various phenols to produce a library of potential inhibitors. aacrjournals.org Alternatively, Mitsunobu reactions can be used to attach the phenolic leaving groups. nih.gov

These synthetic strategies highlight the versatility of the methoxy-indoline scaffold, allowing chemists to systematically modify peripherals groups to fine-tune the properties of the final molecule. chim.it

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the properties of molecules like this compound, complementing experimental findings. Theoretical investigations are used to predict structure, reactivity, and energetic landscapes, guiding synthetic efforts and the interpretation of experimental data. scienceopen.com

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of methoxyindoles. scienceopen.comresearchgate.net Calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) can accurately model the geometry and electronic properties of these molecules. researchgate.netuni-greifswald.de

These calculations provide valuable information on key parameters that govern reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and the electronic absorption spectra. bsu.by

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions.

For methoxyindoles, theoretical studies can quantify the electron-donating effect of the methoxy group on the aromatic system, explaining its activating role in electrophilic substitution reactions. smolecule.comchim.it

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. bsu.by |

| Total Energy | Helps determine the most stable isomer or conformer of a molecule. |

| Dipole Moment | Provides information about the polarity of the molecule and its potential intermolecular interactions. |

| Mulliken/NBO Charges | Describes the charge distribution on each atom, predicting sites for nucleophilic or electrophilic attack. |

This table summarizes important descriptors obtained from quantum chemical calculations and their role in understanding the chemical behavior of methoxyindoles.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of indoline analogues, aided by computational methods, helps to understand their preferred shapes and the energy barriers between different conformations. researchgate.netmdpi.com

For methoxyindoles, a key conformational feature is the orientation of the methoxy group relative to the indole ring. researchgate.net Computational models can calculate the potential energy surface for the rotation of the methoxy group, identifying the most stable conformers (e.g., syn or anti orientation) and the energy required to interconvert them. researchgate.net These preferences are influenced by subtle electronic and steric effects, such as potential intramolecular hydrogen bonds or steric clashes with adjacent substituents. researchgate.net

By combining computational energy landscapes with experimental techniques like high-resolution electronic spectroscopy, researchers can accurately characterize the conformational isomers present in both the ground and excited electronic states. researchgate.net This detailed understanding of the molecule's shape and flexibility is crucial for interpreting its reactivity and interactions in complex chemical and biological systems.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecules and complex systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, intermolecular interactions, and the influence of the surrounding environment on molecular behavior over time. In the context of this compound, MD simulations offer a virtual microscope to explore its dynamic properties, which are crucial for understanding its reactivity, interactions with biological targets, and potential applications in various fields of chemical science.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from research on closely related indoline and indole derivatives. These studies provide a framework for how MD simulations can elucidate the dynamic characteristics of this particular compound.

General Principles and Applications to Indoline Structures

MD simulations of indoline-containing molecules typically focus on several key aspects:

Conformational Analysis: The indoline ring system is not perfectly planar and can adopt various conformations. The gem-dimethyl group at the C3 position of this compound introduces significant steric hindrance, which influences the puckering of the five-membered ring and the orientation of the methoxy group on the benzene (B151609) ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them.

Solvent Effects: The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). This allows for the study of how solvation shells form around the molecule and how solvent polarity affects its conformational preferences and dynamic motions.

Interaction with Biomolecules: For applications in medicinal chemistry, understanding how a molecule interacts with a biological target, such as a protein receptor or enzyme, is paramount. MD simulations can model the binding of this compound to a protein's active site, revealing the key amino acid residues involved in the interaction, the stability of the complex, and the dynamic changes that occur upon binding. nih.gov For instance, studies on other kinase inhibitors have utilized MD simulations to understand their binding modes within ATP binding pockets. nih.gov

Aggregation Behavior: In certain applications, particularly in materials science or for understanding formulation properties, the tendency of molecules to aggregate is of interest. MD simulations can predict whether molecules of this compound are likely to self-associate in solution and characterize the structure and dynamics of these aggregates.

Illustrative Research Findings from Related Systems

Research on related indole and indoline derivatives highlights the utility of MD simulations. For example, MD simulations have been employed to:

Investigate the aggregation of indoline-based dyes used in dye-sensitized solar cells, showing how molecular structure influences their packing and performance.

Study the conformational flexibility of substituted indolines when bound to biological targets, providing insights into structure-activity relationships.

Analyze the dynamic behavior of complex systems where an indoline moiety is part of a larger molecular architecture, such as in spiro-compounds, to understand their photochromic properties.

These studies underscore the capability of MD simulations to provide a dynamic and detailed picture of molecular behavior that is often inaccessible through experimental methods alone.

Simulated Dynamic Properties of this compound

An MD simulation of this compound would typically generate a trajectory file containing the positions, velocities, and forces of all atoms over time. Analysis of this trajectory can yield valuable data, as illustrated in the hypothetical data table below.

| Parameter | Description | Illustrative Value | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | 0.8 Å | Indicates the stability of the molecule's conformation during the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms around their average positions. | C3-methyls: 1.2 Å, Methoxy-group: 1.5 Å | Highlights the more flexible regions of the molecule. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 3.5 Å | Provides insight into the overall shape and size of the molecule in solution. |

| SASA (Solvent Accessible Surface Area) | The surface area of the molecule that is accessible to the solvent. | 250 Ų | Relates to the molecule's solubility and its potential for interaction with other molecules. |

| Dihedral Angle (C2-N1-C7a-C7) | Describes the puckering of the indoline ring. | Fluctuates around 25° | Characterizes the conformational dynamics of the heterocyclic ring. |

This table is for illustrative purposes to demonstrate the types of data obtained from MD simulations and does not represent experimentally verified data for this compound.

Future Perspectives and Emerging Directions in 5 Methoxy 3,3 Dimethylindoline Research

Innovations in Sustainable Synthetic Methodologies for Indoline (B122111) Derivatives

The chemical industry's increasing emphasis on environmental stewardship has spurred the development of green synthetic methodologies for producing indoline derivatives. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to conventional methods. acs.org Key innovations include the use of microwave irradiation, flow chemistry, and multicomponent reactions (MCRs). tandfonline.comepa.gov

Microwave-assisted synthesis, for instance, offers rapid reaction times and often leads to higher yields with cleaner reaction profiles. tandfonline.com Flow chemistry provides a platform for safer and more scalable production by performing reactions in continuous-flow reactors, which allows for precise control over reaction parameters and minimizes the risks associated with handling carcinogenic reagents like 1,2-dibromoethane. epa.gov Furthermore, the development of novel catalysts, such as magnetic carbon nitride nanosheets, presents an environmentally friendly and reusable option for synthesizing complex indoline-containing structures. jsynthchem.com These sustainable methods are not only ecologically beneficial but also economically advantageous, paving the way for the efficient and responsible production of 5-Methoxy-3,3-dimethylindoline and its analogues. rsc.orgrsc.org

| Sustainable Method | Key Advantages | Representative Catalyst/Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, environmentally friendly | Solvent-free or green solvents (e.g., water, ethanol) | researchgate.nettandfonline.com |

| Flow Chemistry | Enhanced safety, scalability, precise process control, reduced reagent use | Heterogeneous catalytic hydrogenation | epa.gov |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, benign conditions | Acid-induced cyclization, metal-free catalysts | rsc.orgrsc.org |

| Reusable Nanocatalysts | High stability, magnetic recyclability, synergistic catalytic effects | SbCl3@Fe3O4/g-C3N4 nanosheets | jsynthchem.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Research into the reactivity of the indoline core is uncovering novel chemical transformations that enable the synthesis of complex molecular architectures. A significant area of exploration is the dearomative functionalization of indole (B1671886) precursors, which provides access to polycyclic indoline structures. researchgate.net One such strategy involves a cascade reaction combining dearomative indole C3-alkylation with an intramolecular aza-Friedel–Crafts reaction, allowing for the diastereoselective synthesis of tetracyclic indolines. acs.org

Scientists are also developing new methods for the dialkylation of indoles to produce 3,3-disubstituted indolenines, which are precursors to compounds like this compound. mdpi.com Furthermore, condition-dependent selective synthesis allows for the creation of different complex heterocyclic systems, such as indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines, from a common precursor by simply changing the reaction conditions (e.g., base vs. acid). acs.org These advanced synthetic strategies, which often employ solid-phase synthesis for combinatorial library development, are expanding the chemical space accessible from indoline scaffolds and enabling the creation of novel compounds with unique properties. nih.gov

Integration into Advanced Smart Materials and Responsive Systems

The unique electronic and structural properties of the indole and indoline moieties make them attractive building blocks for advanced smart materials and responsive systems. A key application in this area is the development of biosensors. For example, research has demonstrated the creation of an indole-responsive whole-cell biosensor based on an inducible gene expression system from Pseudomonas putida. mdpi.com This system can detect and quantify indole in real-time, showcasing the potential for using indole-based derivatives in diagnostic and environmental monitoring applications. mdpi.com

The core structure of this compound can be incorporated into larger molecular frameworks, such as polymers or supramolecular assemblies, to create materials that respond to specific chemical or physical stimuli. The methoxy (B1213986) group can modulate the electron density of the aromatic system, potentially influencing the material's optical or electronic response. Future research will likely focus on integrating this scaffold into systems that change color, fluorescence, or conductivity in the presence of target analytes, leading to the development of sophisticated sensors and actuators.

Development of Novel Spectroscopic and Imaging Tools

The indoline scaffold is proving to be a valuable platform for the design of novel spectroscopic probes and diagnostic imaging agents. Its structural features can be modified to create molecules that bind to specific biological targets, such as β-amyloid plaques, which are pathological hallmarks of Alzheimer's disease. nih.gov By fusing the N-methylamino group of known imaging agents into an indoline ring system, researchers aim to prevent in vivo N-demethylation, thereby improving the metabolic stability of the probe. nih.gov

Derivatives of indoline have been successfully radiolabeled with isotopes like Fluorine-18 to create Positron Emission Tomography (PET) tracers. nih.gov These tracers exhibit good brain penetration and can specifically label β-amyloid plaques, demonstrating their potential for the early diagnosis of neurodegenerative diseases. nih.gov The development of such tools is a critical area of research, with ongoing efforts to optimize the pharmacokinetic and binding properties of these indoline-based imaging agents for clinical applications in neurology and oncology. mdpi.com

| Imaging Modality | Target | Example Indoline-Based Probe | Key Finding | Reference |

|---|---|---|---|---|

| Positron Emission Tomography (PET) | β-amyloid (Aβ) plaques | [18F]Indolinylphenylacetylene derivatives | Good brain penetration and specific binding to Aβ plaques. | nih.gov |

| Positron Emission Tomography (PET) | Imidazoline2 Binding Site (I2BS) | 11C-BU99008 | Used in humans to investigate the role of astrocytes in neurodegenerative disorders. | mdpi.com |

Predictive Modeling and Data-Driven Design of Novel this compound Analogues

The convergence of computational chemistry and synthetic chemistry is accelerating the discovery of novel indoline derivatives with tailored properties. Predictive modeling and data-driven design are becoming indispensable tools for exploring the vast chemical space of this compound analogues. Machine learning (ML) models, for instance, have been successfully used to predict enantioselectivity in cobalt-catalyzed C–H alkylation reactions for constructing chiral indoles. goettingen-research-online.de This approach allows for the rapid virtual screening of large libraries of potential catalysts, significantly speeding up the discovery of new and efficient synthetic routes. goettingen-research-online.de

In the context of drug discovery, in silico screening and molecular docking are used to identify indoline-based compounds that can effectively bind to specific biological targets, such as 5-lipoxygenase (5-LOX). acs.org By analyzing the interactions between the indoline scaffold and the enzyme's binding pocket, researchers can rationally design new analogues with improved potency and selectivity. acs.org This synergy between predictive modeling and experimental validation provides a powerful engine for the development of next-generation materials, catalysts, and therapeutic agents derived from the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.